BenchChemオンラインストアへようこそ!

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Process Chemistry Oxidation Methodology Scale-Up Synthesis

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate is a chiral N-Boc-protected hexahydrocyclopentapyrrolone derivative that serves as an indispensable pharmacophoric intermediate. Its core scaffold underpins multiple therapeutic programs, but the compound's primary strategic value resides in its specific (3aR,6aS) stereochemistry, which directly maps onto the bioactive configuration of telaprevir, a landmark HCV NS3‑4A protease inhibitor.

Molecular Formula C12H19NO3
Molecular Weight 225.28416
CAS No. 146231-54-1
Cat. No. B1149601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
CAS146231-54-1
Molecular FormulaC12H19NO3
Molecular Weight225.28416
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
InChIInChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (CAS 146231-54-1): A Pharmacologically Critical Building Block for HCV Protease Inhibitors and Beyond


cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate is a chiral N-Boc-protected hexahydrocyclopentapyrrolone derivative that serves as an indispensable pharmacophoric intermediate. Its core scaffold underpins multiple therapeutic programs, but the compound's primary strategic value resides in its specific (3aR,6aS) stereochemistry, which directly maps onto the bioactive configuration of telaprevir, a landmark HCV NS3‑4A protease inhibitor [1]. An efficient, scalable synthetic route achieving 85% yield and 94% purity via inexpensive KMnO₄-mediated oxidative cleavage has been developed, replacing cost-prohibitive ruthenium-based methods and establishing this specific stereoisomer as the commercially viable foundation for industrial-scale medicinal chemistry campaigns [2].

Why cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate Cannot Be Replaced by Generic Hexahydrocyclopentapyrrolone Analogs


Interchanging hexahydrocyclopentapyrrolone derivatives without verifying stereochemistry or protecting-group identity introduces catastrophic risks in downstream synthesis. The (3aR,6aS) absolute configuration present in CAS 146231-54-1 is mandatory for constructing the correct (1S,3aR,6aS) stereochemistry of telaprevir; employing the racemic mixture (CAS 148404-28-8) or the trans diastereomer (CAS 2382413-71-8) would generate diastereomeric impurities that cannot be removed by conventional chromatography, potentially yielding inactive or toxic final products . Furthermore, protecting-group choice directly governs process economics: the N-Boc route achieves 85% yield and 94% purity, whereas the analogous N-Cbz route delivers only 39% overall yield, making the Cbz analog commercially nonviable at scale [1]. These differences, validated by kilogram-scale manufacturing, mean that generic substitution without explicit stereochemical and protecting-group matching is a scientifically unsound procurement decision that will compromise both regulatory compliance and cost-of-goods [1].

Quantitative Differentiation Evidence for cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate Against Closest Analogs


KMnO₄-Mediated Oxidative Cleavage Delivers 85% Yield and 94% Purity vs. RuO₂ Route (80% Yield, 65% Purity)

The Bahekar et al. (2017) head-to-head comparison of oxidative cleavage reagents for converting compound 4 to diacid 5 established that KMnO₄ (3 equiv, TBAB, 0 °C) is the most effective agent. KMnO₄ yields compound 5 in 85% yield and 94% purity (HPLC), compared to RuO₂/NaIO₄, which gives 80% yield but only 65% purity. Hydrogen peroxide and NaOCl systems gave yields below 25%. The superiority of KMnO₄ is attributed to clean conversion without problematic metal residues, eliminating expensive chromatographic purification required by the RuO₂ route [1].

Process Chemistry Oxidation Methodology Scale-Up Synthesis

Overall Process Yield of 85% for N-Boc Protected Route vs. 39% for N-Cbz Protected Analog

The Bahekar process achieves an overall yield of approximately 85% for the N-Boc protected compound 1, based on a two-step sequence from isoindole 4 (95% for Boc installation) followed by KMnO₄ oxidation (85%). In contrast, the N-Cbz protected route reported in the Mnemosyne Pharmaceuticals patent (US 2013/0261322) gives only 39% overall yield for the corresponding Cbz analog [1]. This 46 percentage-point yield gap renders the Cbz route commercially nonviable for large-scale procurement, as it consumes >2× the raw materials per unit output.

Protecting-Group Strategy Synthetic Efficiency Process Economics

Kilogram-Scale Validation Confirms Manufacturing Viability vs. Lab-Scale-Only Routes

The Bahekar process was explicitly demonstrated at kilogram scale with maintained yield and purity, establishing commercial viability. Prior art routes—including the Vertex RuO₂ process (35% overall yield) and Pauson–Khand cyclization methods (16–71% yield)—suffer from expensive reagents, heavy-metal contamination, cumbersome chromatography, and lack of demonstrated scalability beyond gram quantities [1]. The new KMnO₄-based process circumvents chromatography entirely, uses inexpensive reagents, and has been implemented for plant-scale manufacturing, a practical necessity for industrial procurement that is not met by earlier routes.

Scalability Kilogram Synthesis Process Validation

(3aR,6aS) Absolute Configuration Is Mandatory for Telaprevir Synthesis; Racemate (CAS 148404-28-8) Is Incompatible

Telaprevir (CAS 402957-28-2) bears the absolute configuration (1S,3aR,6aS) at the octahydrocyclopenta[c]pyrrole core . The ketone intermediate for introducing this stereocenter must possess the corresponding (3aR,6aS) configuration to ensure stereochemical fidelity through subsequent transformations. The racemic mixture (CAS 148404-28-8) contains equal amounts of the (3aR,6aS) and (3aS,6aR) enantiomers; upon downstream coupling, this racemate would generate a 1:1 mixture of diastereomeric final products. Pharmacopoeial regulations for active pharmaceutical ingredients mandate strict control of stereochemical purity; the racemate is therefore unsuitable as a procurement substitute for medicinal chemistry or GMP applications [1].

Stereochemistry Telaprevir Intermediate Chiral Purity

Procurement-Driven Application Scenarios for cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)


HCV NS3‑4A Protease Inhibitor Programs Requiring Telaprevir or Next-Generation Analogs

The (3aR,6aS) configuration is directly embedded in telaprevir's pharmacophore; this intermediate provides the only stereochemically congruent entry point for constructing the octahydrocyclopenta[c]pyrrole core on a kilogram scale. Medicinal chemistry teams designing second-generation HCV protease inhibitors rely on this building block to preserve the parent scaffold's binding geometry while modifying peripheral substituents [1].

Large-Scale Synthesis of Hexahydrocyclopentapyrrolone-Derived Drug Candidates (DPP-IV, FAAH, GlyT1 Inhibitors)

The Bahekar process enables cost-efficient, multikilogram production of this versatile ketone intermediate, which can be elaborated to diverse bioactive scaffolds including DPP-IV inhibitors, FAAH inhibitors, and GlyT1 modulators. The 85% overall yield and avoidance of heavy-metal contamination make this the preferred intermediate for any program requiring a hexahydrocyclopentapyrrolone core, regardless of the final therapeutic target [1].

Chiral Building Block for Asymmetric Synthesis of Spirocyclic and Bridged Heterocycles

The latent ketone functionality and defined (3aR,6aS) stereochemistry render this intermediate valuable for constructing spirocyclic and bridged heterocyclic systems via reductive amination, Grignard addition, or Wittig olefination. Laboratories pursuing fragment-based drug discovery or diversity-oriented synthesis prioritize this compound because the single enantiomer eliminates the need for costly chiral resolution steps later in the synthesis [1].

Quote Request

Request a Quote for cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.